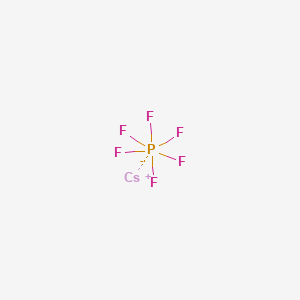

Cesium hexafluorophosphate

描述

Cesium hexafluorophosphate is an inorganic compound with the chemical formula CsF6P. It is known for its stability at room temperature and its ability to dissolve in water and some organic solvents . This compound is primarily used in various chemical reactions as a catalyst and a coordinating agent. It also finds applications in the battery and semiconductor industries as an electrolyte and solvent .

作用机制

Target of Action

Cesium hexafluorophosphate is primarily used as an organic solvent . It has primary amines that are reactive with pyridinium salts to form nicotinic acetylcholine . These reactions are reversible, which can be used to produce acetylcholine receptor agonists or antagonists .

Mode of Action

The PF6 ion in this compound exhibits orientational disorder . Infrared and Raman spectra show that its point symmetry is lower than m3m-O h, in agreement with the equilibrium atomic positions found in the X-ray study . This orientational disorder can affect the compound’s interaction with its targets and any resulting changes .

Biochemical Pathways

This compound can affect several biochemical pathways. For instance, it has been used for density gradient ultracentrifugation to isolate viral particles, subcellular organelles and fractions, and nucleic acids from biological samples . It can also suppress HeLa cell proliferation by inducing an intracellular cation imbalance that affects cell metabolism .

Pharmacokinetics

It is known that the compound is used as an organic solvent , suggesting that it may have good solubility properties. More research is needed to fully understand the ADME properties of this compound and their impact on bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action can vary depending on the context. For instance, it can suppress HeLa cell proliferation by inducing an intracellular cation imbalance that affects cell metabolism . It can also react with primary amines to form nicotinic acetylcholine, which can be used to produce acetylcholine receptor agonists or antagonists .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, additives can improve the stability of perovskite films and devices against environmental factors such as moisture, oxygen, and light . They can passivate defect sites that are susceptible to degradation and inhibit undesirable reactions that may lead to film decomposition .

生化分析

Biochemical Properties

It is known that cesium, an alkaline metal, can affect potassium nutrition . This suggests that Cesium Hexafluorophosphate may interact with enzymes, proteins, and other biomolecules that are sensitive to potassium levels.

Cellular Effects

Research on cesium ions suggests that they can suppress cell proliferation by inhibiting cellular metabolism . This could potentially influence cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that cesium ions can change the reaction preference in certain biochemical reactions . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the effects of cesium ions can vary over time . This suggests that this compound may have varying effects on cellular function over time, and its stability and degradation may also vary.

Dosage Effects in Animal Models

It is known that cesium intake can cause severe hypokalemia, hypomagnesemia, prolonged QTc interval, episodes of polymorphic ventricular tachycardia, with or without torsade de pointes, and even acute heart arrest at high doses .

Metabolic Pathways

It is known that cesium ions can affect potassium nutrition , suggesting that this compound may interact with enzymes or cofactors involved in potassium-related metabolic pathways.

Transport and Distribution

It is known that cesium ions can be transported and distributed in plant cells , suggesting that this compound may have similar transport and distribution properties.

Subcellular Localization

It is known that cesium ions can affect the subcellular localization of certain proteins in plant cells , suggesting that this compound may have similar effects on subcellular localization.

准备方法

Cesium hexafluorophosphate is typically synthesized by reacting cesium fluoride with phosphorus trifluoride under anhydrous conditions to avoid interference from water and oxygen . The reaction is as follows:

CsF+PF5→CsPF6

This reaction is usually carried out in a controlled environment to ensure the purity of the product. Industrial production methods involve similar processes but on a larger scale, often using specialized equipment to handle the reactive and potentially hazardous materials .

化学反应分析

Cesium hexafluorophosphate undergoes various types of chemical reactions, including:

Oxidation and Reduction: It can participate in redox reactions, although it is more commonly involved in substitution reactions.

Substitution Reactions: This compound can react with primary amines to form nicotinic acetylcholine, a reaction that is reversible and can be used to produce acetylcholine receptor agonists or antagonists.

Reactions with Metal Surfaces: It can react with metal surfaces such as aluminum or palladium to form perovskite crystals.

Common reagents used in these reactions include hydrogen fluoride and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Cesium hexafluorophosphate has a wide range of applications in scientific research:

Proton Conduction: It has been studied for its role in proton conduction, particularly in the development of superprotonic conductors with hydrogen bonds.

Biomedical Research: Cesium-based irradiators have been used in studies involving immunotherapy and cancer treatment.

Radioactive Waste Management: Its analogs are researched for their ability to immobilize high-level radioactive waste, making them essential in safely managing and disposing of radioactive materials.

相似化合物的比较

Cesium hexafluorophosphate can be compared with other hexafluorophosphate compounds such as ammonium hexafluorophosphate, calcium hexafluorophosphate, and lanthanum hexafluorophosphate . What sets this compound apart is its unique combination of stability, solubility, and reactivity, making it particularly useful in specialized applications like proton conduction and radioactive waste management .

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique properties and reactivity make it an invaluable tool in chemistry, biology, medicine, and industry.

属性

IUPAC Name |

cesium;hexafluorophosphate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cs.F6P/c;1-7(2,3,4,5)6/q+1;-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDWCODTAILWCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[P-](F)(F)(F)(F)F.[Cs+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CsF6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.8696329 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16893-41-7 | |

| Record name | Caesium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does the size of the alkali metal cation influence the reorientation of the PF6- ion in hexafluorophosphate salts?

A1: Research using fluorine nuclear magnetic resonance spectroscopy has shown that the ease of PF6- group reorientation in alkali hexafluorophosphates increases with the size of the alkali metal cation []. This means that in CsPF6, with the largest cation among the alkali metals studied, the PF6- ions reorient more easily even at lower temperatures (as low as 77°K) compared to salts with smaller cations like sodium or potassium.

Q2: What is the role of CsPF6 in enhancing the performance of lithium metal batteries?

A2: CsPF6, when added to the electrolyte of lithium metal batteries, contributes to a phenomenon known as the "self-healing electrostatic shield mechanism" [, ]. During battery cycling, Cs+ ions accumulate around growing lithium protrusions, creating a positively charged shield. This shield repels further Li+ deposition at those points, encouraging more uniform lithium deposition and mitigating dendrite formation. This leads to improved cycle performance, rate capability, and overall battery safety.

Q3: How does the quantity of CsPF6-containing electrolyte affect the self-healing electrostatic shield mechanism?

A3: Studies have demonstrated that using a larger volume of CsPF6-containing electrolyte leads to more effective stabilization of both bare and surface-patterned lithium metal anodes []. This improvement in electrochemical performance is attributed to a higher concentration of Cs+ ions in the electrolyte, which enhances the formation of the self-healing electrostatic shield. A sufficient amount of Cs+ ions is crucial to counteract the influx of Li+ ions and effectively suppress dendrite growth.

Q4: Beyond lithium metal batteries, what other applications utilize CsPF6?

A4: CsPF6 has shown potential in developing highly selective potentiometric sensors for cesium cations []. Sumanene, a bowl-shaped molecule, is functionalized with various substituents to create receptors for Cs+. The choice of substituents influences the complex formation and solubility of the sumanene derivative within the sensor's polymeric membrane. This research highlights the potential of designing tailored CsPF6-based systems for specific sensing applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B3040124.png)